molecular formula C18H29ClO2 B14459748 2-Chloro-5-dodecylbenzene-1,4-diol CAS No. 71656-21-8

2-Chloro-5-dodecylbenzene-1,4-diol

Cat. No.: B14459748
CAS No.: 71656-21-8
M. Wt: 312.9 g/mol
InChI Key: RPLZABPTIRAIOB-UHFFFAOYSA-N
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Description

2-Chloro-5-dodecylbenzene-1,4-diol is a chemical compound with the molecular formula C18H29ClO2. It is a derivative of benzene, featuring a chloro group at the second position and a dodecyl group at the fifth position, along with two hydroxyl groups at the first and fourth positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-dodecylbenzene-1,4-diol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzene derivative, such as 1,4-dihydroxybenzene.

    Alkylation: The dodecyl group is introduced at the fifth position through Friedel-Crafts alkylation using dodecyl chloride (C12H25Cl) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves:

    Bulk Chlorination: Large-scale chlorination using industrial-grade chlorinating agents.

    Continuous Alkylation: Continuous flow reactors for the Friedel-Crafts alkylation to maintain consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-dodecylbenzene-1,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous solution or potassium tert-butoxide (KOtBu) in anhydrous conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of 5-dodecylbenzene-1,4-diol.

    Substitution: Formation of 2-substituted-5-dodecylbenzene-1,4-diol derivatives.

Scientific Research Applications

2-Chloro-5-dodecylbenzene-1,4-diol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Studied for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-5-dodecylbenzene-1,4-diol involves its interaction with specific molecular targets and pathways. The chloro and hydroxyl groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and proteins, potentially inhibiting their function or altering their activity. The dodecyl group enhances its lipophilicity, allowing it to interact with lipid membranes and cellular structures.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-decylbenzene-1,4-diol: Similar structure but with a shorter alkyl chain.

    2-Chloro-5-tetradecylbenzene-1,4-diol: Similar structure but with a longer alkyl chain.

    2-Bromo-5-dodecylbenzene-1,4-diol: Similar structure but with a bromo group instead of a chloro group.

Uniqueness

2-Chloro-5-dodecylbenzene-1,4-diol is unique due to its specific combination of functional groups and alkyl chain length. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

71656-21-8

Molecular Formula

C18H29ClO2

Molecular Weight

312.9 g/mol

IUPAC Name

2-chloro-5-dodecylbenzene-1,4-diol

InChI

InChI=1S/C18H29ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-15-13-18(21)16(19)14-17(15)20/h13-14,20-21H,2-12H2,1H3

InChI Key

RPLZABPTIRAIOB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=CC(=C(C=C1O)Cl)O

Origin of Product

United States

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